molecular formula C25H23N3O4S B12125789 (2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12125789
M. Wt: 461.5 g/mol
InChI Key: ILZLNUZDJMUQAV-JWGURIENSA-N
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Description

The compound (2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule featuring a thiazolo[3,2-b][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the thiazolo[3,2-b][1,2,4]triazine core: This can be achieved through cyclization reactions involving appropriate precursors such as thiosemicarbazides and α-haloketones.

    Introduction of the benzylidene group: This step involves the condensation of the thiazolo[3,2-b][1,2,4]triazine core with 2-(prop-2-en-1-yloxy)benzaldehyde under basic conditions.

    Attachment of the propoxybenzyl group: This is typically done through nucleophilic substitution reactions using 4-propoxybenzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and propoxybenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of (2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can be compared with other similar compounds such as:

    Thiazolo[3,2-b][1,2,4]triazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzylidene derivatives: Compounds with benzylidene groups exhibit similar reactivity and can be used for comparative studies in organic synthesis and medicinal chemistry.

The uniqueness of This compound

Properties

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

(2Z)-2-[(2-prop-2-enoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C25H23N3O4S/c1-3-13-31-19-11-9-17(10-12-19)15-20-23(29)26-25-28(27-20)24(30)22(33-25)16-18-7-5-6-8-21(18)32-14-4-2/h4-12,16H,2-3,13-15H2,1H3/b22-16-

InChI Key

ILZLNUZDJMUQAV-JWGURIENSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CC=C4OCC=C)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4OCC=C)SC3=NC2=O

Origin of Product

United States

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